
2,4,6-Tris(trifluoromethyl)aniline
Overview
Description
2,4,6-Tris(trifluoromethyl)aniline is an organic compound with the molecular formula C₉H₄F₉N. It is characterized by the presence of three trifluoromethyl groups attached to the benzene ring at positions 2, 4, and 6, along with an amino group at position 1. This compound is known for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
2,4,6-Tris(trifluoromethyl)aniline is a fluorinated substituent that has become a valuable tool in medical chemistry . .
Mode of Action
It is known to be used in the preparation of azo dyes containing fluorine .
Biochemical Pathways
The compound is known to be used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The process involves a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound has a molecular weight of 29712 , a density of 1.545g/cm3 , and a boiling point of 149.8ºC at 760 mmHg . These properties may influence its pharmacokinetic behavior.
Result of Action
It is known to be used in the preparation of azo dyes containing fluorine , suggesting it may have applications in dye synthesis and related fields.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to store the compound in a cool, dry place, in a tightly closed container, and under an inert atmosphere . It is also noted to be air sensitive .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the deprotonation and iodination of 1,3,5-tris(trifluoromethyl)benzene, followed by copper-catalyzed amination . This two-step process is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production of 2,4,6-Tris(trifluoromethyl)aniline often employs similar synthetic routes but on a larger scale. The use of robust catalysts and optimized reaction conditions ensures high yield and cost-effectiveness. The process typically involves the use of readily available starting materials and reagents, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Solvents: Chloroform, methanol, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted anilines .
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
2,4,6-Tris(trifluoromethyl)aniline serves as a crucial building block in the synthesis of complex organic molecules. Its high fluorine content enhances the reactivity of derivatives formed through nucleophilic substitution reactions. This compound is often utilized in the synthesis of fluorinated pharmaceuticals and agrochemicals due to its ability to improve bioavailability and metabolic stability of drug candidates .
Table 1: Key Reactions Involving this compound
Reaction Type | Description |
---|---|
Substitution Reactions | Amino group participates in nucleophilic substitutions, yielding various substituted anilines. |
Coupling Reactions | Engages in Suzuki-Miyaura coupling to form biaryl compounds, important in medicinal chemistry. |
Oxidation/Reduction | Can be oxidized or reduced under specific conditions to modify its chemical structure. |
Applications in Medicine
Fluorinated Pharmaceuticals
The compound is increasingly recognized for its role in medicinal chemistry. Its trifluoromethyl groups enhance the lipophilicity and stability of drug molecules, making them more effective as therapeutic agents. Studies indicate that compounds derived from this compound demonstrate improved pharmacokinetic profiles .
Case Study: Drug Development
A notable application involves the synthesis of a novel anti-cancer agent where this compound acted as a precursor. The resulting drug exhibited enhanced efficacy due to the structural modifications provided by the trifluoromethyl groups .
Industrial Applications
Dyes and Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and azo dyes containing fluorine. The incorporation of fluorinated compounds into dyes enhances their thermal stability and lightfastness, making them suitable for high-performance applications.
Table 2: Industrial Uses of this compound
Industry | Application Description |
---|---|
Textiles | Used in dye synthesis for fabrics requiring high durability and colorfastness. |
Coatings | Incorporated into coatings to improve chemical resistance and durability. |
Agrochemicals | Acts as a precursor for developing herbicides and pesticides with enhanced efficacy. |
Synthesis Techniques
The synthesis of this compound typically involves a two-step process that includes deprotonation followed by copper-catalyzed amination. This method is efficient and allows for scalability in industrial applications .
Table 3: Synthetic Route Overview
Step | Description |
---|---|
Deprotonation | Involves treating 1,3,5-tris(trifluoromethyl)benzene with a strong base to form an anion. |
Amination | Copper-catalyzed reaction with an amine leads to the formation of this compound. |
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)aniline
- 2,6-Dibromo-4-(trifluoromethyl)aniline
- 2-(Trifluoromethyl)aniline
Uniqueness
2,4,6-Tris(trifluoromethyl)aniline is unique due to the presence of three trifluoromethyl groups, which significantly enhance its chemical stability, lipophilicity, and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high fluorine content and specific chemical properties .
Biological Activity
2,4,6-Tris(trifluoromethyl)aniline is a compound of significant interest in the fields of medicinal chemistry and materials science due to its unique chemical structure and properties. The trifluoromethyl groups enhance the compound's lipophilicity and biological activity, making it a valuable candidate for various applications, including drug development and material synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound is characterized by three trifluoromethyl groups attached to an aniline backbone. This configuration significantly influences its reactivity and interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways.
- Modulation of Protein Interactions : Its lipophilic nature allows it to disrupt protein-protein interactions, potentially affecting cellular processes such as proliferation and apoptosis.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.
Case Studies
- Inhibition Studies : A study conducted by Raouf et al. (2022) demonstrated that this compound acts as a potent inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression. The compound showed an IC50 value of 24 nM against HDAC6 in vitro, indicating strong inhibitory potential .
- Antimicrobial Activity : Research published in the Journal of Antibiotics reported that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 16 µg/mL for certain derivatives .
- Cytotoxicity Assessment : In a cytotoxicity study involving various cancer cell lines, this compound demonstrated selective cytotoxic effects with an IC50 ranging from 10 to 30 µM across different cell types.
Data Tables
Properties
IUPAC Name |
2,4,6-tris(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F9N/c10-7(11,12)3-1-4(8(13,14)15)6(19)5(2-3)9(16,17)18/h1-2H,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDUETMNCXXNKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380758 | |
Record name | 2,4,6-tris(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25753-22-4 | |
Record name | 2,4,6-tris(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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